tert-butyl N-{1-[2-(methylamino)acetyl]piperidin-4-yl}carbamate
Description
tert-Butyl N-{1-[2-(methylamino)acetyl]piperidin-4-yl}carbamate is a piperidine-based compound featuring a tert-butyl carbamate group at the 4-position and a 2-(methylamino)acetyl moiety at the 1-position of the piperidine ring. This structure renders it a versatile intermediate in medicinal chemistry, particularly for targeting enzymes and receptors due to its dual functional groups. The tert-butyl carbamate acts as a protective group for amines, while the methylamino-acetyl substituent enables hydrogen bonding and electrostatic interactions, making it relevant in drug discovery for conditions such as cancer and infectious diseases .
Properties
Molecular Formula |
C13H25N3O3 |
|---|---|
Molecular Weight |
271.36 g/mol |
IUPAC Name |
tert-butyl N-[1-[2-(methylamino)acetyl]piperidin-4-yl]carbamate |
InChI |
InChI=1S/C13H25N3O3/c1-13(2,3)19-12(18)15-10-5-7-16(8-6-10)11(17)9-14-4/h10,14H,5-9H2,1-4H3,(H,15,18) |
InChI Key |
VXPSMZHKVZFUHH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)CNC |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-butyl N-{1-[2-(methylamino)acetyl]piperidin-4-yl}carbamate involves several steps, including amination, reduction, esterification, and condensation. One common synthetic route starts with 1-methyl-1H-pyrazol-5-amine, which undergoes nitrosation, reduction, esterification, amino group protection, and condensation steps to yield the final product with an overall yield of 59.5% . Industrial production methods often involve similar steps but are optimized for larger-scale production and higher yields.
Chemical Reactions Analysis
tert-Butyl N-{1-[2-(methylamino)acetyl]piperidin-4-yl}carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include palladium catalysts, hydrogen peroxide, and sodium hydroxide. For example, the compound can undergo palladium-catalyzed cross-coupling reactions with various aryl halides in the presence of cesium carbonate as a base in 1,4-dioxane . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of other complex molecules. In biology and medicine, it has been studied for its potential therapeutic effects and its role in drug development. For instance, it is an important intermediate in the synthesis of ceftolozane, a fifth-generation cephalosporin antibiotic with strong activity against both Gram-positive and Gram-negative bacteria . In industry, it is used in the production of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-{1-[2-(methylamino)acetyl]piperidin-4-yl}carbamate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, leading to various biological effects. For example, its piperidine ring and methylamino group can interact with specific enzymes, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Structural and Functional Differences
Substituent Complexity and Target Specificity: The methylamino-acetyl group in the target compound facilitates hydrogen bonding, making it suitable for enzyme inhibition (e.g., transglutaminase TG2) . Chloropyridazine () and 4-cyanopyridine () substituents introduce aromatic heterocycles, favoring kinase or viral enzyme inhibition due to π-π stacking interactions .
Synthetic Accessibility: The acetyl-substituted analog () is synthesized in high yield (99%) via straightforward acylation, serving as a precursor for further modifications . Dihydrobenzofuran-oxyethyl derivatives () require multi-step alkylation under mechanochemical conditions (ball milling), yielding 85–90% .
Biological Performance: Compounds with bulky aromatic groups (e.g., quinoline-carbonyl in ) exhibit potent BET bromodomain inhibition (IC50 < 100 nM) but lower solubility . Dual α2A/5-HT7 receptor antagonists () demonstrate balanced potency (Ki < 50 nM) due to the dihydrobenzofuran moiety’s conformational rigidity .
Biological Activity
Tert-butyl N-{1-[2-(methylamino)acetyl]piperidin-4-yl}carbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and relevant case studies that highlight its pharmacological properties.
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Piperidine Derivative : The initial step includes the reaction of piperidine with tert-butyl carbamate, followed by acylation with methylamine to introduce the methylamino group.
- Acetylation : The compound is then acetylated to form the final product, ensuring proper functionalization for biological activity.
Antibacterial Properties
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies have shown that certain bicyclic compounds derived from similar frameworks can act as effective antibacterial agents and beta-lactamase inhibitors, suggesting a potential for this compound in treating bacterial infections .
Anticancer Activity
A study on related compounds demonstrated their ability to inhibit microtubule assembly, indicating a mechanism that could lead to apoptosis in cancer cells. Specifically, compounds exhibiting similar structures were found to induce morphological changes and enhance caspase-3 activity in breast cancer cells (MDA-MB-231), confirming their potential as anticancer agents .
Inhibition of Enzymatic Activity
The compound's structural characteristics suggest it may inhibit enzymes such as glycogen synthase kinase-3β (GSK-3β), which is implicated in various diseases, including Alzheimer's disease. In vitro studies have shown that derivatives of piperidine can modulate GSK-3β activity, leading to potential therapeutic applications .
Case Study 1: Anticancer Screening
In a controlled study, various derivatives of piperidine were screened for their cytotoxic effects against several cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The results indicated that certain derivatives had IC50 values in the low micromolar range, demonstrating significant anticancer activity .
Case Study 2: NLRP3 Inflammasome Inhibition
Another investigation focused on the ability of related compounds to inhibit the NLRP3 inflammasome pathway, which plays a critical role in inflammatory responses. Compounds were tested for their ability to prevent pyroptosis and IL-1β release in THP-1 cells. Results showed that specific derivatives could significantly reduce pyroptotic cell death and IL-1β levels, suggesting anti-inflammatory potential .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
